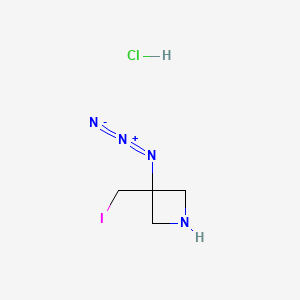

3-Azido-3-(iodomethyl)azetidine hydrochloride

Descripción

3-Azido-3-(iodomethyl)azetidine hydrochloride is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their strained ring structure, making them highly reactive and valuable in various chemical transformations

Propiedades

Fórmula molecular |

C4H8ClIN4 |

|---|---|

Peso molecular |

274.49 g/mol |

Nombre IUPAC |

3-azido-3-(iodomethyl)azetidine;hydrochloride |

InChI |

InChI=1S/C4H7IN4.ClH/c5-1-4(8-9-6)2-7-3-4;/h7H,1-3H2;1H |

Clave InChI |

LDOXWCJUXNFYIM-UHFFFAOYSA-N |

SMILES canónico |

C1C(CN1)(CI)N=[N+]=[N-].Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 3-Azido-3-(iodomethyl)azetidine hydrochloride typically involves the reaction of azetidine derivatives with azide and iodine reagents. One common method includes the nucleophilic substitution of a halogenated azetidine with sodium azide, followed by iodination . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Iodomethyl Group

The iodomethyl group is susceptible to nucleophilic substitution (SN2) due to iodide’s excellent leaving-group ability. Key reactions include:

Mechanistic Insight : The strained azetidine ring enhances reactivity by increasing electrophilicity at the iodomethyl carbon.

Reduction of the Azide Group

The azide group can undergo hydrogenolysis or Staudinger-like reductions:

Catalytic Hydrogenolysis

Staudinger Reaction

| Reagents/Conditions | Product | Outcome | Source |

|---|---|---|---|

| PPh₃, THF/H₂O | Iminophosphorane intermediate → 3-Amino-3-(iodomethyl)azetidine | Selective azide reduction without affecting iodide |

Click Chemistry (CuAAC)

The azide participates in copper-catalyzed alkyne-azide cycloaddition (CuAAC) to form triazoles:

Applications : Useful for bioconjugation or polymer functionalization due to the azetidine scaffold’s rigidity.

Thermal and Base-Promoted Rearrangements

Under thermal or basic conditions, azetidines may undergo ring-opening or isomerization:

Functionalization via Azide-Alkyne Cycloaddition

Beyond CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) is feasible without copper:

| Alkyne Type | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Cyclooctyne | RT, MeCN | Triazole-linked macrocycles | Strain-driven reaction; no catalyst required |

Hydrolysis and Alcoholysis

The iodomethyl group undergoes solvolysis in protic solvents:

| Solvent | Conditions | Product | Source |

|---|---|---|---|

| MeOH | Reflux, 12h | 3-Azido-3-(methoxymethyl)azetidine | |

| i-PrOH | RT, 24h | 3-Azido-3-(isopropoxymethyl)azetidine |

Cross-Coupling Reactions

The iodide may engage in metal-catalyzed cross-couplings:

| Reaction Type | Catalyst | Product | Yield (Analogous Systems) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 3-Azido-3-(aryl/alkyl-methyl)azetidine | 60–80% | |

| Ullmann | CuI, ligand | C–N bond formation (e.g., with amines) | Moderate |

Aplicaciones Científicas De Investigación

3-Azido-3-(iodomethyl)azetidine hydrochloride has several scientific research applications:

Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It is used in the study of biological pathways and mechanisms, including enzyme inhibition and protein modification.

Industrial Applications: The compound’s unique properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Azido-3-(iodomethyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This property is exploited in various biochemical assays and drug development processes. The iodomethyl group can also undergo substitution reactions, leading to the formation of new bioactive compounds .

Comparación Con Compuestos Similares

3-Azido-3-(iodomethyl)azetidine hydrochloride can be compared with other azetidine derivatives, such as:

3-Azido-1,3-dinitroazetidine: Known for its use in energetic materials and explosives.

1-Azetidinylmethyl iodide: Used in organic synthesis and as a building block for more complex molecules.

Azetidine-2-carboxylic acid: An amino acid analog with applications in peptide synthesis and medicinal chemistry.

The uniqueness of 3-Azido-3-(iodomethyl)azetidine hydrochloride lies in its combination of azido and iodomethyl groups, which provide a versatile platform for various chemical transformations and applications .

Actividad Biológica

3-Azido-3-(iodomethyl)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

3-Azido-3-(iodomethyl)azetidine hydrochloride is characterized by the presence of an azido group () and an iodomethyl group attached to an azetidine ring. The unique structural features contribute to its reactivity and biological properties.

The biological activity of azetidine derivatives, including 3-Azido-3-(iodomethyl)azetidine hydrochloride, can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to act as chain terminators during DNA replication. For instance, 3'-azido-3'-deoxythymidine (AZT) inhibits DNA polymerase activity by incorporating into the growing DNA strand, leading to termination .

- Anticancer Activity : Azetidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. In studies, compounds with similar structures have shown significant inhibition of cell viability in HeLa and Ishikawa cancer cells, with IC50 values comparable to established anticancer drugs like cisplatin .

- Antibacterial Properties : Some azetidine derivatives exhibit bactericidal activity against a range of bacteria, including multidrug-resistant strains. The mechanism often involves the disruption of bacterial DNA synthesis .

Table 1: Biological Activity Overview

Case Studies

- Anticancer Activity : A study investigated the effects of azetidine derivatives on HeLa cells, revealing that compounds similar to 3-Azido-3-(iodomethyl)azetidine hydrochloride caused significant S-phase arrest and induced apoptosis through increased reactive oxygen species (ROS) production .

- Antiviral Effects : Another study highlighted the antiviral potential of azetidine derivatives against human coronaviruses, showing that certain analogs could inhibit viral replication effectively .

- Antibacterial Efficacy : Research on the antibacterial properties demonstrated that azetidines could inhibit growth in various gram-negative bacteria by interfering with DNA synthesis pathways, similar to the action observed with AZT .

Q & A

Basic: What synthetic strategies are effective for synthesizing 3-Azido-3-(iodomethyl)azetidine hydrochloride while avoiding undesired isomerization?

To synthesize this compound, iodocyclization of homoallylamines is a key method. Evidence from analogous azetidine derivatives shows that reaction temperature critically influences product stability. For example, maintaining temperatures ≤20°C prevents thermal isomerization to pyrrolidines, which occurs at higher temperatures (50°C) due to aziridinium intermediate formation . Reagents like iodine or iodomethylating agents should be used under inert conditions to preserve the azide group’s integrity. Post-synthesis purification via column chromatography (silica gel, eluent: DCM/MeOH gradients) and characterization by NMR (¹H/¹³C) and HPLC (≥98% purity) are recommended to confirm structural fidelity .

Basic: How should researchers characterize the structural and purity profile of 3-Azido-3-(iodomethyl)azetidine hydrochloride?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the azetidine ring, iodomethyl (-CH₂I), and azide (-N₃) groups. Look for characteristic shifts: azetidine C3 protons (~δ 3.5–4.5 ppm) and azide IR absorption (~2100 cm⁻¹) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to assess purity (>95%) .

- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry .

Basic: What storage conditions are optimal for maintaining the stability of 3-Azido-3-(iodomethyl)azetidine hydrochloride?

The compound is likely hygroscopic and sensitive to light/heat due to its azide and iodide moieties. Store under inert gas (argon) at -20°C in amber vials. Desiccants (e.g., silica gel) should be used to minimize moisture uptake. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify decomposition pathways .

Advanced: How can reaction pathways be controlled to prevent thermal or pH-driven degradation of the azide and iodomethyl groups?

The azide group is prone to decomposition under heat or acidic conditions, while the iodomethyl group may undergo elimination. Strategies include:

- Low-Temperature Synthesis : Conduct reactions ≤20°C to suppress azide decomposition .

- Buffered Media : Use pH-neutral conditions (e.g., phosphate buffer) to avoid acid-catalyzed side reactions .

- Protecting Groups : Temporarily protect the azide (e.g., as a trimethylsilyl derivative) during iodomethylation steps .

Advanced: What in vivo or in vitro assays are suitable for evaluating the biological activity of 3-Azido-3-(iodomethyl)azetidine hydrochloride?

- Zebrafish Embryo Assays : Monitor developmental phenotypes (e.g., motility, pigmentation) to detect neuroactive or cytotoxic effects. For example, azetidine derivatives have shown hypopigmentation and reduced circulation in zebrafish, indicating bioactivity .

- Cellular Uptake Studies : Use fluorescent probes (e.g., click chemistry with alkynes) to track intracellular localization .

- Enzyme Inhibition Assays : Screen against targets like kinases or proteases, leveraging the azide for bioconjugation .

Advanced: How can regioselective functionalization of the azetidine ring be achieved to introduce azide and iodomethyl groups?

- Iodocyclization : Start with homoallylamines containing pre-installed azide groups. Iodine-mediated cyclization at low temperatures ensures regioselective formation of the azetidine core .

- Mitsunobu Conditions : For post-cyclization modifications, use triphenylphosphine/DIAD to install azides via SN2 displacement of iodide .

- Computational Modeling : DFT calculations can predict favorable transition states for regioselective substitutions .

Advanced: What analytical techniques resolve contradictions in stability data for azetidine derivatives under varying conditions?

- Accelerated Stability Studies : Compare degradation products (HPLC-MS) under controlled temperature/humidity to identify dominant pathways .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions .

- Solid-State NMR : Probe crystallinity and hygroscopicity, which impact stability .

Advanced: How does the stereoelectronic environment of the azetidine ring influence reactivity in cross-coupling or cycloaddition reactions?

The azetidine’s strained ring enhances reactivity:

- Click Chemistry : The azide group participates in Huisgen cycloaddition with alkynes (Cu-catalyzed), enabling bioconjugation .

- Nucleophilic Substitution : The iodomethyl group acts as a leaving site for SN2 reactions (e.g., with amines or thiols) .

- Ring-Opening Reactions : Acidic conditions can protonate the azetidine nitrogen, facilitating ring expansion to pyrrolidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.